Cholinesterase Inhibition Profile: Class-Level Inference from the Morpholinoethyl Analog
Although direct IC50 data for 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide are not publicly available, the closest published analog—6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (compound 5d)—was identified as the most potent BuChE inhibitor in a series of 12 coumarin-3-carboxamide-N-morpholine hybrids [1]. Compound 5d exhibited BuChE inhibitory activity approximately equal to that of the reference drug rivastigmine, while the unsubstituted coumarin analog 5g preferentially inhibited AChE (1.78-fold more potent than rivastigmine) [1]. The 6-bromo substituent is essential for BuChE activity; its removal shifts selectivity toward AChE [1]. The piperidinoethyl group in the target compound is structurally analogous to the morpholinoethyl group in 5d, and class-level SAR suggests that this tertiary amine side chain contributes to cholinesterase binding affinity [1].
| Evidence Dimension | Cholinesterase inhibitory activity (BuChE vs. AChE selectivity) |
|---|---|
| Target Compound Data | No direct IC50 data available; inferred from analog 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide) |
| Comparator Or Baseline | Compound 5d: BuChE activity ≈ rivastigmine; Compound 5g (unsubstituted coumarin): AChE activity 1.78× rivastigmine |
| Quantified Difference | 6-bromo substitution is essential for BuChE activity; removal of bromine shifts selectivity toward AChE (qualitative SAR). Exact IC50 values for the target compound are not yet reported. |
| Conditions | In vitro cholinesterase inhibition assay (Ellman method); compounds tested against AChE and BuChE. Tehrani et al., Chem Biodivers. 2019. |
Why This Matters
Procurement of the 6-bromo-piperidinoethyl analog over the morpholinoethyl analog is justified if the research objective requires exploration of piperidine-specific interactions or if the morpholinoethyl analog yields insufficient metabolic stability; the piperidinoethyl moiety may confer distinct pharmacokinetic properties that warrant independent investigation.
- [1] Tehrani MB, Rezaei Z, Asadi M, et al. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents. Chemistry & Biodiversity. 2019;16(7):e1900144. doi:10.1002/cbdv.201900144 View Source
